

# An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethoxypentane

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## Compound of Interest

Compound Name: 2,2-Dimethoxypentane

Cat. No.: B12843018

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2,2-dimethoxypentane**. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

## Core Chemical Properties

**2,2-Dimethoxypentane** is a diether and a ketal. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	132.20 g/mol	[1]
CAS Number	55904-98-8	[1][2][3]
Boiling Point	121.2 °C at 760 mmHg	[1]
Density	0.842 g/cm <sup>3</sup>	[1]
Flash Point	11.5 °C	[1]
Vapor Pressure	17.7 mmHg at 25°C	[1]
Hydrogen Bond Acceptor Count	2	[1]
Hydrogen Bond Donor Count	0	[1]
Rotatable Bond Count	4	[1]
Exact Mass	132.115029749	[1]
LogP (XLogP3)	1.5	[1]

## Experimental Protocols

### Synthesis of **2,2-Dimethoxypentane** via Ketalization

While a specific detailed experimental protocol for the synthesis of **2,2-dimethoxypentane** is not readily available in the searched literature, a general procedure for the formation of ketals from a ketone and an orthoformate can be adapted. The synthesis of **2,2-dimethoxypentane** is typically achieved through the acid-catalyzed reaction of 2-pentanone with trimethyl orthoformate.[1]

#### General Procedure:

- Materials:
  - 2-Pentanone

- Trimethyl orthoformate
- Anhydrous methanol
- Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
- Anhydrous sodium bicarbonate or other suitable base for quenching
- Anhydrous magnesium sulfate or sodium sulfate for drying
- An appropriate solvent for extraction (e.g., diethyl ether)
- Methodology:
  - To a solution of 2-pentanone in anhydrous methanol, add a stoichiometric excess of trimethyl orthoformate.
  - Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
  - The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
  - Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate, to neutralize the acid catalyst.
  - The mixture is then concentrated under reduced pressure to remove methanol and other volatile components.
  - The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine to remove any remaining water-soluble impurities.
  - The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.
  - The crude product can be purified by fractional distillation under reduced pressure to yield pure **2,2-dimethoxypentane**.

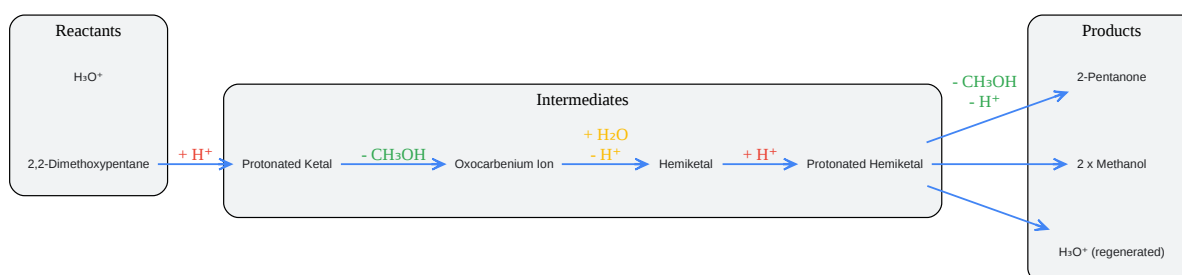
# Chemical Reactivity and Mechanisms

## Acid-Catalyzed Hydrolysis of 2,2-Dimethoxypentane

A key reaction of ketals, including **2,2-dimethoxypentane**, is their hydrolysis back to the corresponding ketone and alcohol in the presence of an acid catalyst.[4][5][6][7] This reaction is the reverse of the ketal formation. The NIST Chemistry WebBook provides thermochemical data for the hydrolysis of **2,2-dimethoxypentane**.<sup>[2]</sup>

The mechanism for the acid-catalyzed hydrolysis of **2,2-dimethoxypentane** proceeds through the following steps:

- Protonation of one of the methoxy groups by an acid catalyst.
- Loss of methanol to form a resonance-stabilized oxocarbenium ion.
- Nucleophilic attack by water on the carbocation.
- Deprotonation to form a hemiketal.
- Protonation of the second methoxy group.
- Elimination of a second molecule of methanol to form a protonated ketone.
- Deprotonation to yield 2-pentanone and regenerate the acid catalyst.



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Figure 1: Acid-catalyzed hydrolysis of **2,2-dimethoxypentane**.

## Spectroscopic Data (Predicted)

Experimentally determined  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **2,2-dimethoxypentane** were not found in the searched databases. However, the expected spectra can be predicted based on the molecule's structure.

Predicted  $^1\text{H}$  NMR Spectrum:

- $\delta \sim 0.9$  ppm (triplet, 3H): Methyl protons of the propyl group ( $\text{CH}_3\text{-CH}_2\text{-CH}_2\text{-}$ ).
- $\delta \sim 1.3$  ppm (sextet, 2H): Methylene protons adjacent to the terminal methyl group ( $\text{-CH}_2\text{-CH}_3$ ).
- $\delta \sim 1.5$  ppm (triplet, 2H): Methylene protons adjacent to the quaternary carbon ( $\text{-CH}_2\text{-C}(\text{OCH}_3)_2\text{-}$ ).
- $\delta \sim 3.1$  ppm (singlet, 6H): Protons of the two equivalent methoxy groups ( $\text{-OCH}_3$ ).
- $\delta \sim 1.2$  ppm (singlet, 3H): Methyl protons attached to the quaternary carbon ( $\text{CH}_3\text{-C}(\text{OCH}_3)_2\text{-}$ ).

Predicted  $^{13}\text{C}$  NMR Spectrum:

- Quaternary carbon (C-2): Expected to be the most downfield signal in the aliphatic region.
- Methoxy carbons: Expected to appear around 50 ppm.
- Propyl group carbons (C-3, C-4, C-5): Expected to appear in the upfield region, with C-3 being the most deshielded of the three.
- Methyl carbon attached to C-2: Expected to be in the upfield region.

## Safety and Handling

**2,2-Dimethoxypentane** is a flammable liquid and should be handled with appropriate safety precautions.<sup>[8][9][10]</sup>

- Handling: Use in a well-ventilated area.[9] Keep away from heat, sparks, and open flames.[8][10] Ground and bond containers when transferring material.[9] Use spark-proof tools and explosion-proof equipment.[8][9] Avoid contact with skin and eyes.[9]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[8] Keep container tightly closed.[8][9]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[9][10] In case of insufficient ventilation, wear a suitable respirator.

In case of exposure, flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[9][10]

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